ethyl 2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
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Overview
Description
ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a pyridazine derivative with an appropriate carbamate and subsequent cyclization. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyridazine derivative, while reduction could produce a simpler, more reactive intermediate .
Scientific Research Applications
ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE include:
- 4-ETHYL-2-METHOXYPHENOL
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
- 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL
Uniqueness
The uniqueness of ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE lies in its specific structure, which combines multiple functional groups in a way that is not commonly found in other compounds. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H24N4O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C20H24N4O5/c1-3-29-20(27)23-9-8-17-15(12-23)10-19(26)24(22-17)13-18(25)21-11-14-4-6-16(28-2)7-5-14/h4-7,10H,3,8-9,11-13H2,1-2H3,(H,21,25) |
InChI Key |
XBQFCNHRAZWRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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